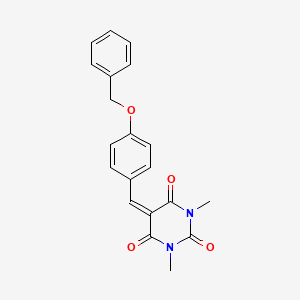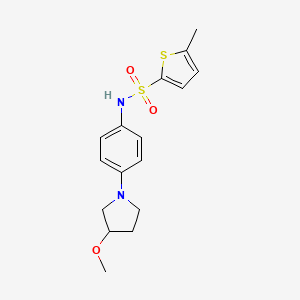![molecular formula C21H26FN5O2 B2761086 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851937-89-8](/img/structure/B2761086.png)
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione” is a chemical compound with the linear formula C17H18FN5O2 . It has a molecular weight of 343.364 . This compound is used in scientific research and has numerous applications in pharmaceutical development, drug discovery, and molecular biology studies.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Studies have identified derivatives of purine-2,6-dione with significant analgesic and anti-inflammatory properties. For example, derivatives designed with carboxylic, ester, or amide moieties have shown to be potent in pharmacological evaluations, highlighting the structural flexibility of purine compounds for therapeutic uses (Zygmunt et al., 2015).
Antidepressant and Anxiolytic Effects
Further research on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has explored their affinity for serotonin receptors, demonstrating anxiolytic and antidepressant properties. This suggests the potential for developing new therapeutic agents for psychological disorders based on the purine scaffold (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
The antimicrobial activity of purine derivatives has also been investigated, with some compounds showing promising results against a range of bacteria and fungi. This indicates the possibility of purine-based compounds as new antimicrobial agents (Ghorab et al., 2017).
Interaction with Potassium Channels
Research into substituted purine derivatives has revealed effects on potassium channels, which are crucial for various physiological processes. The ability to modulate potassium channel activity suggests potential applications in treating cardiovascular diseases and other conditions related to ion channel dysfunction (Gündüz et al., 2009).
Serotonin Receptor Affinity
The exploration of purine-2,6-dione derivatives as ligands for serotonin receptors underlines the chemical's versatility in drug development, particularly for psychiatric and neurological disorders. Adjustments to the purine core structure can significantly impact receptor affinity and functional activity, offering a path to highly selective and efficacious pharmaceuticals (Jurczyk et al., 2004).
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c1-14-5-4-10-26(11-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-6-8-16(22)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFQMGTFAMCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2761004.png)
![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)
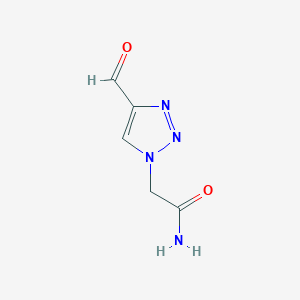
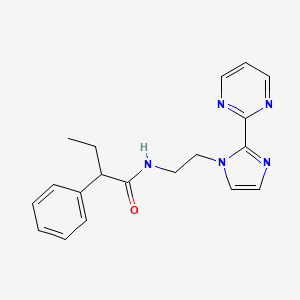


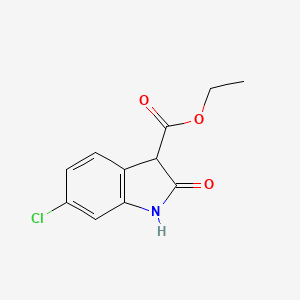
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)
